

Application Notes: Comprehensive Analytical Characterization of 7-Bromo-2-chloro-8-methoxyquinoxaline

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Compound of Interest

Compound Name:	7-Bromo-2-chloro-8-methoxyquinoxaline
CAS No.:	1823059-48-8
Cat. No.:	B2416561

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Abstract

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the structural core of numerous molecules with a wide range of pharmacological activities, including anticancer and antibiotic properties.[1][2][3] The precise substitution pattern on the quinoxaline ring system profoundly influences its biological activity. Therefore, rigorous and unambiguous analytical characterization is paramount for quality control, regulatory submission, and advancing structure-activity relationship (SAR) studies.[2] This document provides a comprehensive guide with detailed protocols for the structural elucidation and purity assessment of **7-Bromo-2-chloro-8-methoxyquinoxaline** using a suite of orthogonal analytical techniques.

Introduction and Physicochemical Properties

7-Bromo-2-chloro-8-methoxyquinoxaline is a polysubstituted quinoxaline, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1]

The arrangement of bromo, chloro, and methoxy substituents on the quinoxaline scaffold presents a unique analytical challenge, requiring multiple techniques to confirm identity, purity, and structure. Accurate characterization ensures the reliability and reproducibility of downstream biological and chemical studies.

A summary of the key physicochemical properties of the target compound is presented below.

Property	Value	Source
Molecular Formula	C ₉ H ₆ BrClN ₂ O	(Calculated)
Molecular Weight	273.52 g/mol	(Calculated)
Appearance	Solid (predicted)	General knowledge
Melting Point	162-164 °C	Supplier Data

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized quinoxaline derivatives. A reversed-phase method is ideal for separating the target compound from potential impurities, starting materials, and by-products.

2.1. Rationale for Method Selection

A C18 reversed-phase column is selected for its broad applicability and effectiveness in retaining moderately polar to non-polar aromatic compounds like the target molecule.^[4] A gradient elution using acetonitrile and water with a formic acid modifier ensures sharp peak shapes and efficient separation of closely related species.^[5] UV detection is employed, as aromatic systems like quinoxaline exhibit strong absorbance in the UV region.^{[1][6]}

2.2. Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

a) Sample Preparation:

- Accurately weigh approximately 5 mg of the **7-Bromo-2-chloro-8-methoxyquinoxaline** sample.

- Dissolve the sample in 5.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

b) HPLC Conditions:

Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	30% B to 95% B over 15 minutes, hold for 2 min, return to 30% B over 1 min, equilibrate for 5 min
Flow Rate	1.0 mL/min ^[4]
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV-Vis Diode Array Detector (DAD) at 254 nm ^[5]

c) Data Analysis: The purity of the sample is determined by calculating the peak area percentage. The area of the main peak corresponding to **7-Bromo-2-chloro-8-methoxyquinoxaline** is divided by the total area of all observed peaks in the chromatogram.

2.3. Workflow for HPLC Purity Assessment



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Caption: HPLC Purity Analysis Workflow.

Mass Spectrometry for Molecular Weight Confirmation

Mass Spectrometry (MS) is an essential technique for confirming the molecular weight of the synthesized compound. The presence of both bromine and chlorine atoms in the molecule results in a highly characteristic isotopic pattern, providing definitive evidence of its elemental composition.[7]

3.1. Rationale for Method Selection

Electrospray Ionization (ESI) is a soft ionization technique suitable for polarizable molecules like quinoxalines, typically yielding the protonated molecular ion $[M+H]^+$ with minimal fragmentation. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, further confirming the elemental formula.

3.2. Expected Isotopic Pattern

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) creates a unique cluster of peaks.[8][9] The expected pattern for the molecular ion $[M]^+$ would span four major peaks at M, M+2, M+4, and M+6. The combination of the 3:1 (Cl) and 1:1 (Br) ratios results in a characteristic relative intensity pattern of approximately 3:4:1 for the $[M]^+$, $[M+2]^+$, and $[M+4]^+$ ions, respectively.[8]

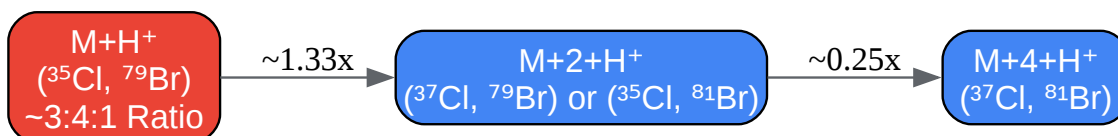
3.3. Experimental Protocol: LC-MS Analysis

a) Sample Preparation: Use the same sample prepared for HPLC analysis (0.1 mg/mL solution).

b) LC-MS Conditions:

- LC System: Utilize the HPLC conditions described in Section 2.2.
- MS Detector: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Range: m/z 100 - 500
- Data Acquisition: Full scan mode
- Expected Ion: $[\text{C}_9\text{H}_6\text{BrClN}_2\text{O} + \text{H}]^+$
- Calculated Exact Mass for $[\text{M}+\text{H}]^+$ ($\text{C}_9\text{H}_7^{35}\text{Cl}^{79}\text{BrN}_2\text{O}^+$): 272.9581

3.4. Visualization of Expected Isotopic Cluster



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Caption: Isotopic pattern for a Br/Cl compound.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[2] Both ^1H and ^{13}C NMR are required to confirm the precise connectivity and substitution pattern of **7-Bromo-2-chloro-8-methoxyquinoxaline**.

4.1. Rationale for Method Selection

^1H NMR provides information on the number and environment of protons, while ^{13}C NMR reveals the carbon skeleton. The chemical shifts and coupling constants of the aromatic

protons are highly diagnostic of their positions on the quinoxaline ring, influenced by the electronic effects of the substituents.[2][10]

4.2. Experimental Protocol: NMR Sample Preparation

- Weigh 5-10 mg of the sample for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean, dry vial.[2]
- Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3) or DMSO- d_6 . [2]
- Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any insoluble impurities.[2]
- Cap the NMR tube and place it in the spectrometer.

4.3. Predicted ^1H NMR Data Interpretation

The structure of **7-Bromo-2-chloro-8-methoxyquinoxaline** has three distinct proton environments: two aromatic protons on the benzene portion of the ring system and the protons of the methoxy group.

- Aromatic Protons (H-5, H-6): These protons are expected to appear in the downfield region (δ 7.0-8.5 ppm).[10] They will form an AX spin system, appearing as two doublets with a typical ortho-coupling constant ($J \approx 8-9$ Hz). The electron-donating methoxy group at C-8 will shield the adjacent H-5, causing it to resonate at a slightly higher field (lower ppm) than H-6, which is adjacent to the electron-withdrawing bromine atom at C-7.
- Methoxy Protons ($-\text{OCH}_3$): The three protons of the methoxy group will appear as a sharp singlet, typically in the region of δ 3.9-4.1 ppm.[10] The integration of this signal will correspond to 3H.

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Caption: Structure of the target compound.

Spectroscopic and Elemental Analysis

5.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule. It serves as a rapid identity check.

Protocol: The spectrum can be acquired neat using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The sample is scanned from 4000 to 400 cm^{-1} .

Expected Characteristic Absorptions:

Wavenumber (cm^{-1})	Assignment
3100–3000	Aromatic C-H Stretch[11]
1600–1450	Aromatic C=C & C=N Ring Stretching[11][12]
~1250	Aryl-O (Methoxy) Stretch
800–700	C-Cl Stretch
700–600	C-Br Stretch

5.2. Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the final compound, offering a fundamental check of its empirical formula and overall purity.

Protocol: A small, accurately weighed amount of the dried sample is combusted in a specialized CHN analyzer. The resulting gases (CO_2 , H_2O , N_2) are quantified to determine the elemental percentages.

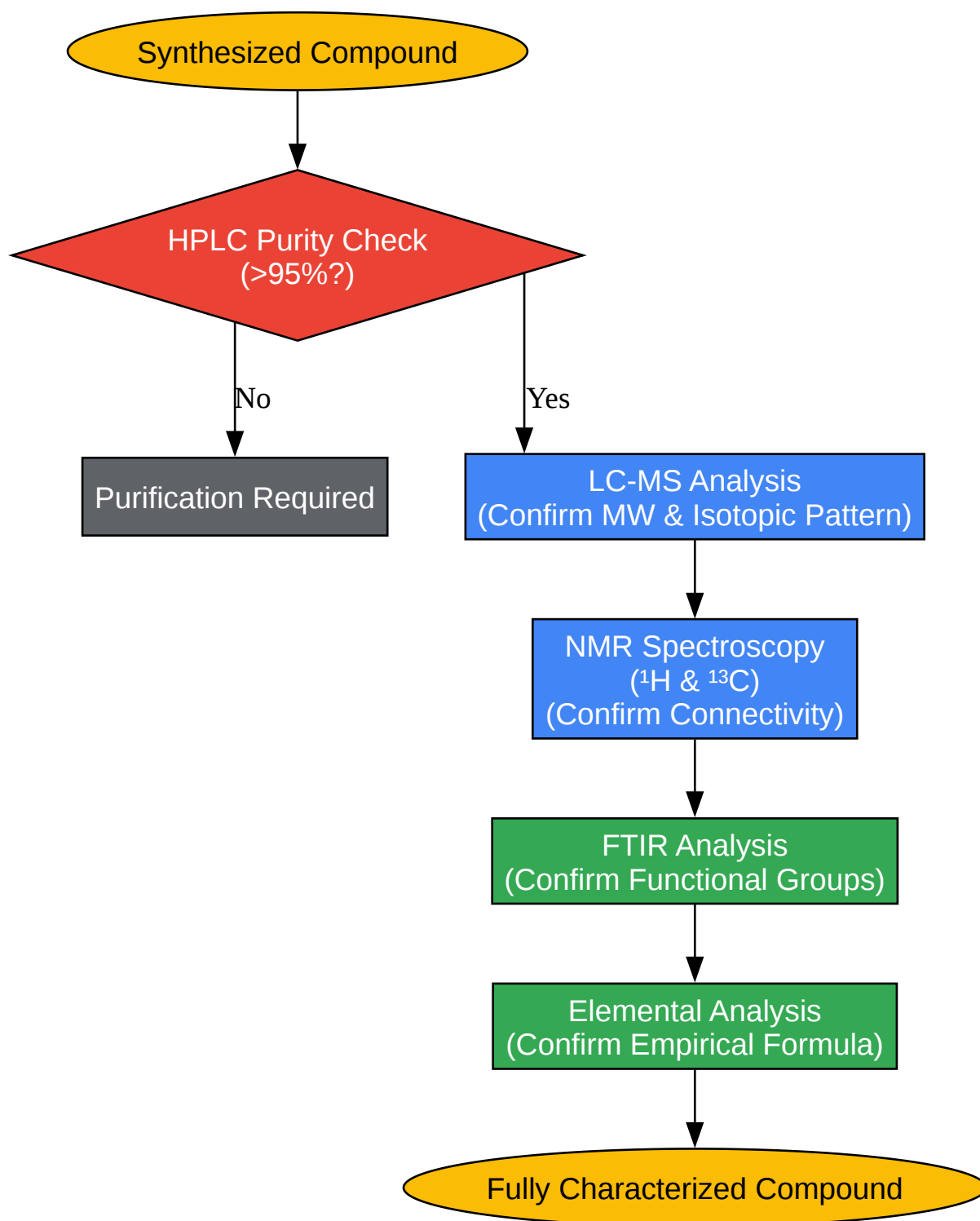
Theoretical vs. Expected Values for $\text{C}_9\text{H}_6\text{BrClN}_2\text{O}$:

Element	Theoretical %
Carbon (C)	39.52%
Hydrogen (H)	2.21%
Nitrogen (N)	10.24%

An experimental result within $\pm 0.4\%$ of the theoretical values is considered confirmation of the elemental composition.

Comprehensive Characterization Workflow

The following diagram illustrates the logical flow of analysis, starting with purity assessment and culminating in full structural confirmation.



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Caption: Integrated Analytical Workflow.

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